5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride

Description

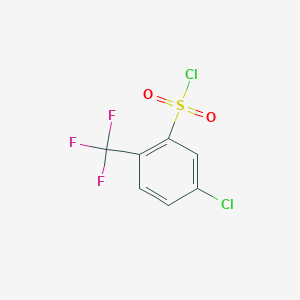

5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride is a sulfonyl chloride derivative featuring a benzene ring substituted with a chlorine atom at position 5, a trifluoromethyl (-CF₃) group at position 2, and a sulfonyl chloride (-SO₂Cl) group at position 1. This compound is widely used as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, agrochemicals, and pharmaceuticals. Its electron-withdrawing substituents enhance the electrophilicity of the sulfonyl chloride group, making it highly reactive toward nucleophiles such as amines and alcohols .

Properties

IUPAC Name |

5-chloro-2-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3O2S/c8-4-1-2-5(7(10,11)12)6(3-4)15(9,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJQWHLNRYBMOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Chlorobenzotrifluoride

Objective: To introduce a nitro group onto the aromatic ring, forming 2-chloro-5-nitro-trifluoromethylbenzene .

- Raw material: Chlorobenzotrifluoride.

- Nitrating agents: Typically a mixture of concentrated nitric acid and sulfuric acid, or alternative nitrating salts such as cupric nitrate with aceticanhydride.

- Reaction conditions: Performed at low temperatures, generally between 0°C and 40°C to control regioselectivity and minimize side reactions.

- Process notes:

- The nitration mixture is carefully added to cooled chlorobenzotrifluoride to prevent excessive exothermicity.

- The nitration yields are optimized by controlling the temperature and acid ratios.

- Post-reaction, the organic phase is separated, washed, and dried for subsequent steps.

- Patents indicate that nitration efficiency and regioselectivity are enhanced under controlled low-temperature conditions, with yields often exceeding 80%.

Reduction of Nitro Compound to Aniline

Objective: To convert 2-chloro-5-nitro-trifluoromethylbenzene into 2-chloro-5-amino-trifluoromethylbenzene .

- Reductive agents: Iron powder in the presence of ammonium chloride or catalytic hydrogenation.

- Reaction conditions:

- Temperature: Typically between 50°C and 70°C .

- Solvent: Polar protic solvents such as ethanol, water, or their mixtures.

- Process notes:

- The reduction is performed under inert atmosphere to prevent oxidation.

- The reaction is monitored to prevent over-reduction or side reactions.

- The product is isolated via filtration, washed, and dried.

Diazotization of Aniline and Formation of Diazonium Salt

Objective: To generate a reactive diazonium intermediate for subsequent sulfonylation.

- Reagents: Concentrated hydrochloric acid and sodium nitrite.

- Reaction conditions:

- Temperature: Maintained between -5°C and 5°C to stabilize the diazonium salt.

- Solvent: Aqueous or mixed aqueous-acetic acid solutions.

- Process notes:

- Sodium nitrite is added dropwise to the acidified aniline solution under vigorous stirring.

- The diazonium salt formation is confirmed via color change and temperature control.

- The diazonium solution is used immediately to prevent decomposition.

- Precise temperature control is critical for high yields and purity, typically exceeding 90% efficiency.

Sulfonylation to Form the Sulfonyl Chloride

Objective: To convert the diazonium salt into 5-chloro-2-(trifluoromethyl)benzenesulfonyl chloride .

- Reagents: Sulfur dioxide gas and cuprous chloride.

- Reaction conditions:

- Temperature: Approximately 25°C to 30°C .

- Atmosphere: Sulfur dioxide is bubbled through the diazonium solution.

- Process notes:

- The reaction proceeds via electrophilic substitution, where sulfur dioxide reacts with the diazonium intermediate.

- The process is carefully monitored to avoid overreaction or formation of by-products.

- The crude sulfonyl chloride is isolated by distillation or recrystallization.

- Patents highlight that mild conditions and the presence of cuprous chloride improve yield and purity, often achieving over 98% purity after purification.

Purification and Final Product Isolation

- Distillation: To remove impurities and obtain pure sulfonyl chloride.

- Recrystallization: Using solvents such as ethyl acetate or hexane to enhance purity.

- Final yield: Typically exceeds 98%, with residual moisture content less than 0.1%.

- Proper distillation and recrystallization are crucial for obtaining high-purity product suitable for subsequent applications in pharmaceuticals and agrochemicals.

Summary Table of Preparation Methods

| Step | Raw Material / Reagent | Reaction Conditions | Key Notes | Typical Yield / Purity |

|---|---|---|---|---|

| Nitration | Chlorobenzotrifluoride + HNO₃/H₂SO₄ | 0–40°C | Controlled addition, regioselective nitration | >80% yield |

| Reduction | Nitro compound + Fe/NH₄Cl or H₂ | 50–70°C | Cost-effective, moderate yield | ~55-60% yield |

| Diazotization | Aniline + HCl + NaNO₂ | -5°C to 5°C | Immediate use, high stability | >90% efficiency |

| Sulfonylation | Diazonium salt + SO₂ + CuCl | 25–30°C | Mild conditions, high purity | >98% purity |

| Purification | Distillation / Recrystallization | Room temperature | Final product with purity >98% | - |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The sulfonyl chloride group in 5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include primary and secondary amines, alcohols, and thiols.

Major Products:

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonate Thioesters: Formed by reaction with thiols.

Scientific Research Applications

Synthesis and Reactivity

5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride is synthesized through the chlorosulfonation of 5-chloro-2-(trifluoromethyl)benzene using chlorosulfonic acid. The sulfonyl chloride group is highly reactive, making it suitable for nucleophilic substitution reactions with amines, alcohols, and thiols .

Organic Synthesis

This compound serves as a crucial reagent in the preparation of various sulfonamide and sulfonate derivatives, which are intermediates in the synthesis of pharmaceuticals and agrochemicals. The sulfonamide products derived from this compound exhibit significant biological activities, making them valuable in drug development .

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Sulfonamides | Amines, alcohols, thiols |

| Reduction | Sulfonyl hydrides | LiAlH4, NaBH4 |

| Formation of Sulfonate Esters | Sulfonate esters | Alcohols |

Medicinal Chemistry

In medicinal chemistry, this compound is pivotal in synthesizing sulfonamide-based drugs. These drugs have demonstrated a range of biological activities including antibacterial, antifungal, and anti-inflammatory properties. The electrophilic nature of the sulfonyl chloride group facilitates the formation of biologically active compounds through nucleophilic attack by various biological nucleophiles .

Case Studies

- Antibacterial Activity : A study demonstrated that derivatives synthesized from this compound showed effective inhibition against various bacterial strains, highlighting its potential in developing new antibiotics.

- Anti-inflammatory Effects : Compounds derived from this compound exhibited significant anti-inflammatory activity in preclinical models, suggesting potential therapeutic applications in treating inflammatory diseases.

Industrial Applications

In industry, this compound is utilized in the production of specialty polymers and materials. It acts as a cross-linking agent in high-performance coatings and adhesives, enhancing their thermal stability and mechanical properties. Its unique electronic properties due to the trifluoromethyl group contribute to improved performance characteristics in these applications .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl functional groups into target molecules .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Observations :

- Substituent Effects : The trifluoromethyl (-CF₃) and chlorine groups in the target compound create a stronger electron-withdrawing environment compared to methyl (-CH₃) or trifluoromethoxy (-OCF₃) groups in analogs. This enhances electrophilicity at the sulfonyl chloride group, facilitating nucleophilic substitution reactions .

Research Findings

- Agrochemical Development : The benzothiophene analog () is a precursor in herbicide synthesis, highlighting the role of ring systems in determining biological activity .

Biological Activity

5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride is a sulfonyl chloride compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular structure of this compound features a sulfonyl chloride group attached to a chlorinated aromatic ring with a trifluoromethyl substituent. Its molecular formula is , and it has a molecular weight of approximately 238.62 g/mol.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antibacterial Properties : Demonstrated activity against various bacterial strains.

- Antifungal Effects : Potential efficacy against fungal infections.

- Anti-inflammatory Activity : Involvement in reducing inflammation in biological systems.

The mechanism of action primarily involves the compound's reactivity towards nucleophiles due to its electrophilic sulfonyl chloride group. This allows it to participate in nucleophilic substitution reactions, leading to the formation of sulfonamides and other derivatives that can exhibit biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. For instance, it has been shown to exhibit significant activity against Gram-positive bacteria, including strains of Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values indicate effective antibacterial action, with some derivatives demonstrating enhanced potency due to structural modifications.

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | 32 | Antibacterial |

| 4-Chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl benzenesulfonate | 1/2 | Antimycobacterial |

| 4-Chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)phenyl benzenesulfonate | 1/1 | Antimycobacterial |

These findings suggest that modifications on the benzene ring can significantly affect the compound's antibacterial efficacy.

Antifungal Activity

The antifungal potential of this compound has also been explored. While specific data on its antifungal activity is limited, related compounds with similar structures have shown promising results against various fungal pathogens.

Case Studies

- Antimycobacterial Evaluation : A study evaluated the activity of salicylanilide benzenesulfonates against Mycobacterium tuberculosis, revealing that derivatives containing chlorinated and trifluoromethyl groups exhibited enhanced activity compared to their non-substituted counterparts. This suggests that this compound could be similarly effective due to its structural characteristics .

- Cytotoxicity Studies : In vitro studies on human cancer cell lines have indicated that compounds with similar functional groups can induce apoptosis in cancer cells. The presence of the sulfonyl chloride group plays a crucial role in their cytotoxic effects, making them candidates for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloro-2-(trifluoromethyl)benzenesulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves the chlorosulfonation of substituted benzene derivatives. For example, thionyl chloride (SOCl₂) is frequently used to convert sulfonic acids to sulfonyl chlorides. Reaction optimization (e.g., temperature, solvent, and catalyst) is critical: refluxing in benzene with catalytic dimethylformamide (DMF) enhances electrophilic substitution efficiency . Purity (>97%) is achievable via distillation or recrystallization, though side reactions (e.g., over-chlorination) require monitoring via TLC or HPLC .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry, as demonstrated for analogous sulfonamide derivatives (e.g., bond lengths and angles within ±0.003 Å accuracy) . Complementary techniques include:

- ¹H/¹³C NMR : To verify substituent positions (e.g., trifluoromethyl and chloro groups).

- FT-IR : Sulfonyl chloride stretching vibrations appear at ~1370–1400 cm⁻¹.

- Elemental Analysis : Validate empirical formulas (C₇H₃ClF₃O₂S) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Key precautions include:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods to prevent skin/eye contact and inhalation.

- Storage : Keep in airtight containers at 0–6°C to minimize hydrolysis .

- Emergency Response : For spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite). Inhalation exposure requires immediate fresh air and medical evaluation .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and chloro substituents influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group activates the sulfonyl chloride toward nucleophilic attack (e.g., by amines or alcohols), while the chloro substituent ortho to the sulfonyl group sterically hinders bulkier nucleophiles. Kinetic studies using UV-Vis or ¹⁹F NMR can quantify reaction rates with varying nucleophiles (e.g., aniline vs. tert-butanol) . Computational DFT modeling (e.g., Gaussian) further elucidates transition-state geometries and charge distribution .

Q. What analytical strategies resolve contradictions in reported stability data under aqueous conditions?

- Methodological Answer : Discrepancies in hydrolytic stability may arise from trace moisture in solvents or variable pH. Controlled studies using Karl Fischer titration (to measure H₂O content) and buffered solutions (pH 1–13) can isolate degradation pathways. For example, acidic conditions (pH < 3) stabilize the sulfonyl chloride, while alkaline conditions (pH > 10) accelerate hydrolysis to the sulfonate .

Q. How can researchers design derivatives of this compound for probing structure-activity relationships (SAR) in medicinal chemistry?

- Methodological Answer : Systematic substitution at the benzene ring or sulfonyl group enables SAR exploration:

- Sulfonamide Formation : React with primary/secondary amines to generate sulfonamides, a common pharmacophore.

- Fluorine Scanning : Replace chloro with other halogens (e.g., F, Br) to assess electronic and steric effects .

- Biological Assays : Pair synthetic derivatives with enzyme inhibition screens (e.g., carbonic anhydrase) to correlate substituent effects with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.